(3S,4R)-tert-Butyl 4-amino-3-methoxypiperidine-1-carboxylate
Overview
Description
The compound "(3S,4R)-tert-Butyl 4-amino-3-methoxypiperidine-1-carboxylate" is a chiral piperidine derivative that is of interest due to its potential use as an intermediate in the synthesis of various pharmaceutical compounds. While the provided papers do not directly discuss this exact compound, they do provide insights into similar compounds and their synthesis, which can be extrapolated to understand the compound .
Synthesis Analysis
The synthesis of related piperidine derivatives often involves multistep reactions starting from commercially available precursors. For example, the synthesis of (S)-tert-butyl 3-methyl-1,4-diazepane-1-carboxylate, a key intermediate of a Rho–Kinase inhibitor, was achieved through intramolecular Fukuyama–Mitsunobu cyclization starting from (S)- or (R)-2-aminopropan-1-ol . Similarly, the synthesis of tert-butyl (4R)-4-(methoxymethylcarbamoyl)-2,2-dimethylthiazolidine-3-carboxylate, an intermediate of Biotin, involved steps like acetonization, Boc protection, and N-methoxy-N-methyl amidation . These methods could potentially be adapted for the synthesis of "(3S,4R)-tert-Butyl 4-amino-3-methoxypiperidine-1-carboxylate" by modifying the starting materials and reaction conditions to fit the structural requirements of the target molecule.
Molecular Structure Analysis
The molecular structure of piperidine derivatives is often characterized by their conformation and the spatial arrangement of substituents. For instance, the piperazine ring in tert-butyl 4-{3-[6-(4-methoxyphenyl)-2-methylpyrimidin-4-yl]quinolin-2-yl}piperazine-1-carboxylate adopts a chair conformation . This information is relevant as the piperidine ring in the compound of interest is likely to adopt a similar stable conformation, which can influence its reactivity and interaction with other molecules.
Chemical Reactions Analysis
Piperidine derivatives can undergo various chemical reactions, including Mitsunobu reactions, which are used to invert stereochemistry or introduce new functional groups. For example, tert-butyl 3-allyl-4-oxopiperidine-1-carboxylate derivatives were converted to their corresponding hydroxypiperidine carboxylates using L-selectride, and their stereochemistry was manipulated using the Mitsunobu reaction . These reactions are pertinent to the compound of interest as they provide a route to manipulate its stereochemistry and functional groups.
Physical and Chemical Properties Analysis
The physical and chemical properties of piperidine derivatives, such as solubility, melting point, and reactivity, are influenced by their molecular structure. The presence of bulky tert-butyl groups can hinder close molecular interactions due to steric effects, as seen in the derivatives studied in paper . These properties are crucial for the compound's behavior in a chemical synthesis or within a biological system.
Scientific Research Applications
Prodrug Development
The compound (3S,4R)-tert-Butyl 4-amino-3-methoxypiperidine-1-carboxylate, as a structural analog of other compounds with tert-butyl and methoxy groups, has been implicated in prodrug development. Specifically, compounds with related structures have been used as progenitors for amino acids, like in the case of methyldopa, showing the potential of these compounds in drug synthesis and the creation of effective antihypertensive agents (Saari et al., 1984).
Enzyme Induction and Anticarcinogenic Effects
Structurally similar compounds, especially those with tert-butyl and methoxy groups, have demonstrated the ability to induce detoxifying enzymes in the liver and peripheral tissues, potentially contributing to anticarcinogenic effects. This induction exhibits tissue specificity, indicating the potential for targeted enzyme induction in specific tissues, which could have significant implications for cancer prevention and treatment (De Long et al., 1985).
Metabolic Pathways and Toxicity
Compounds with similar structures have been studied for their metabolic pathways, revealing insights into their biotransformation and the formation of potentially toxic metabolites. Understanding these pathways is crucial for assessing the safety and efficacy of related compounds in therapeutic applications. For instance, the metabolism of butylated hydroxytoluene (BHT) to BHT-quinone methide in rats has been thoroughly examined, providing valuable information on the metabolic fate and potential toxicological implications of structurally related compounds (Tajima et al., 1981).
Antioxidant Properties and Disease Prevention
Certain compounds with tert-butyl and methoxy groups have demonstrated significant antioxidant properties, which can be leveraged for disease prevention, particularly in inhibiting the development of tumors and other cancer-related anomalies. These findings underscore the potential therapeutic applications of compounds with similar structures in disease prevention and health promotion (Rao et al., 1984).
properties
IUPAC Name |
tert-butyl (3S,4R)-4-amino-3-methoxypiperidine-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2O3/c1-11(2,3)16-10(14)13-6-5-8(12)9(7-13)15-4/h8-9H,5-7,12H2,1-4H3/t8-,9+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QNGHCFVWYKWWMU-BDAKNGLRSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C(C1)OC)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CC[C@H]([C@H](C1)OC)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(3S,4R)-tert-Butyl 4-amino-3-methoxypiperidine-1-carboxylate | |
CAS RN |
1171124-68-7 | |
Record name | Cis-4-amino-1-boc-3-methoxy-piperidine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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